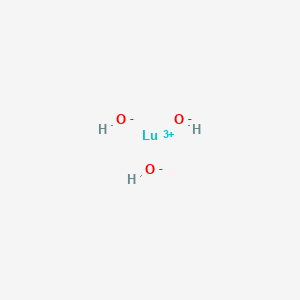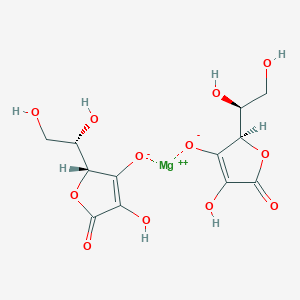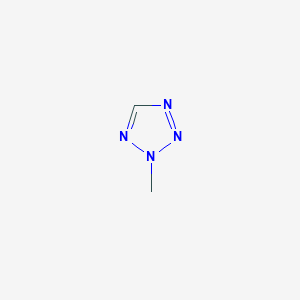![molecular formula C6H5N3 B106283 7H-Pyrrolo[2,3-c]pyridazine CAS No. 16767-40-1](/img/structure/B106283.png)
7H-Pyrrolo[2,3-c]pyridazine
概述
描述
7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound with the molecular formula C6H5N3. This compound is characterized by its fused pyrrole and pyridazine rings, making it a unique structure in the realm of heterocyclic chemistry.
作用机制
Target of Action
7H-Pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to target p21-Activated Kinase 4 (PAK4) , a serine/threonine protein kinase that plays a key role in various signaling pathways and is associated with a variety of cancers .
Mode of Action
The compound interacts with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations . The inhibitors of PAK4, including this compound, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The overexpression of PAK4 is associated with a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . PAK4 is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability .
Result of Action
It is known that the compound has a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c for optimal stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid alumina and room temperature conditions can be advantageous for large-scale synthesis .
化学反应分析
Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various hydrogenated forms of the compound .
科学研究应用
7H-Pyrrolo[2,3-c]pyridazine has been explored for its potential in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of organic materials and as a precursor for various functionalized heterocycles
相似化合物的比较
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring, exhibiting similar biological activities.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological properties.
Pyridazinone: A derivative of pyridazine with a carbonyl group, used in various medicinal applications
Uniqueness: 7H-Pyrrolo[2,3-c]pyridazine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug discovery make it a valuable compound in both academic and industrial research .
属性
IUPAC Name |
7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVRVJPVVRHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467809 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16767-40-1 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 7H-Pyrrolo[2,3-c]pyridazine derivatives?
A1: Research suggests that specific this compound derivatives show promise as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is implicated in various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, cancer, Crohn's disease, and leprosy []. Therefore, these compounds hold potential for developing novel treatments for these conditions.
Q2: Can you describe a specific synthetic route for 7H-Pyrrolo[2,3-c]pyridazines and any interesting chemical transformations they undergo?
A2: One established method involves the thermolysis of (Z)-methyl 3-(6-azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate, leading to the formation of methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate in high yield []. Interestingly, this compound can be further transformed into the novel pyridazino[3,4-d][1,3]oxazine ring system through ozonolysis []. This highlights the versatility of 7H-Pyrrolo[2,3-c]pyridazines as building blocks for accessing diverse chemical scaffolds with potential biological relevance.
Q3: How does the structure of 7H-Pyrrolo[2,3-c]pyridazines lend itself to developing a diverse range of derivatives?
A3: The core structure of 7H-Pyrrolo[2,3-c]pyridazines offers multiple sites for introducing various substituents. For example, researchers have synthesized derivatives with diverse substituents at the 3,4-positions of the 1H-pyrrolo[2,3-b]pyridine scaffold and the 4,5-positions of the this compound scaffold []. This structural flexibility allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.
Q4: Are there any other reported synthetic approaches to access 7H-Pyrrolo[2,3-c]pyridazines?
A4: Yes, researchers have also synthesized ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate starting from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone []. This synthetic route allows for the preparation of derivatives with different functionalities at the 5-position, further expanding the structural diversity of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
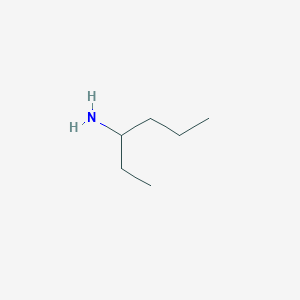



![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
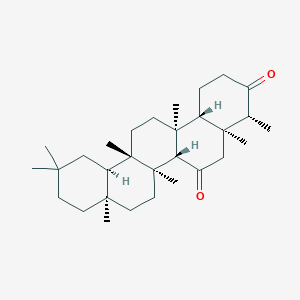
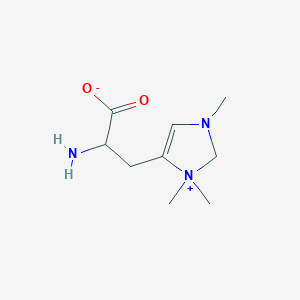

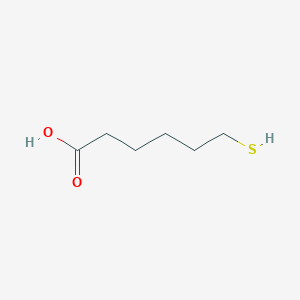
![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
